molecular formula C11H11NO2 B11908131 N-(2H-Chromen-6-yl)acetamide

N-(2H-Chromen-6-yl)acetamide

Cat. No.: B11908131
M. Wt: 189.21 g/mol
InChI Key: FQVASEXOGYUJCE-UHFFFAOYSA-N
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Description

N-(2H-Chromen-6-yl)acetamide is a compound belonging to the class of coumarin derivatives. Coumarins are a significant class of benzopyrones, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-Chromen-6-yl)acetamide typically involves the reaction of 6-amino-2H-chromen with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2H-Chromen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted coumarin derivatives. These products have significant biological and chemical properties .

Scientific Research Applications

N-(2H-Chromen-6-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-Chromen-6-yl)acetamide involves its interaction with various molecular targets. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication. The compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-Chromen-6-yl)acetamide stands out due to its unique combination of coumarin and acetamide functionalities. This combination imparts the compound with distinct biological activities, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2H-chromen-6-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

FQVASEXOGYUJCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCC=C2

Origin of Product

United States

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